molecular formula C11H11NO2 B13658664 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 106324-45-2

5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B13658664
CAS No.: 106324-45-2
M. Wt: 189.21 g/mol
InChI Key: HSRVZMKZPVXPJV-UHFFFAOYSA-N
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Description

5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. Benzoxazinones are often used as intermediates in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method is efficient and has been studied extensively. Additionally, microwave-assisted synthesis has also been explored to improve reaction yields and reduce reaction times .

Industrial Production Methods

While specific industrial production methods for 5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule.

    Reduction: This reaction can modify the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the benzoxazinone core .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and methyl groups on the benzoxazinone core can enhance its interaction with molecular targets and improve its pharmacological properties .

Properties

CAS No.

106324-45-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-ethyl-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C11H11NO2/c1-3-8-5-4-6-9-10(8)11(13)14-7(2)12-9/h4-6H,3H2,1-2H3

InChI Key

HSRVZMKZPVXPJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(OC2=O)C

Origin of Product

United States

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